molecular formula C5H8N2O B12856651 (Z)-3-amino-4-methoxybut-2-enenitrile

(Z)-3-amino-4-methoxybut-2-enenitrile

Cat. No.: B12856651
M. Wt: 112.13 g/mol
InChI Key: SLWICPDSMMOWGC-DJWKRKHSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxybut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3-Amino-4-methoxybut-2-enenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxybut-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the substituents introduced .

Scientific Research Applications

3-Amino-4-methoxybut-2-enenitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-4-methoxybut-2-enal
  • 3-Amino-4-methoxybut-2-enoic acid
  • 3-Amino-4-methoxybut-2-enamide

Comparison: Compared to similar compounds, 3-Amino-4-methoxybut-2-enenitrile is unique due to its specific functional groups, which confer distinct reactivity and properties. For instance, the nitrile group in 3-Amino-4-methoxybut-2-enenitrile allows for unique reactions that are not possible with the aldehyde or acid derivatives .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(Z)-3-amino-4-methoxybut-2-enenitrile

InChI

InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3/b5-2-

InChI Key

SLWICPDSMMOWGC-DJWKRKHSSA-N

Isomeric SMILES

COC/C(=C/C#N)/N

Canonical SMILES

COCC(=CC#N)N

Origin of Product

United States

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